Cetyl vinyl ether Cetyl vinyl ether
Brand Name: Vulcanchem
CAS No.: 822-28-6
VCID: VC21181446
InChI: InChI=1S/C18H36O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-4-2/h4H,2-3,5-18H2,1H3
SMILES: CCCCCCCCCCCCCCCCOC=C
Molecular Formula: C18H36O
Molecular Weight: 268.5 g/mol

Cetyl vinyl ether

CAS No.: 822-28-6

Cat. No.: VC21181446

Molecular Formula: C18H36O

Molecular Weight: 268.5 g/mol

* For research use only. Not for human or veterinary use.

Cetyl vinyl ether - 822-28-6

Specification

CAS No. 822-28-6
Molecular Formula C18H36O
Molecular Weight 268.5 g/mol
IUPAC Name 1-ethenoxyhexadecane
Standard InChI InChI=1S/C18H36O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-4-2/h4H,2-3,5-18H2,1H3
Standard InChI Key UKDKWYQGLUUPBF-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCOC=C
Canonical SMILES CCCCCCCCCCCCCCCCOC=C
Melting Point 16.0 °C

Introduction

Chemical Structure and Properties

Molecular Structure

The molecular structure of cetyl vinyl ether features a vinyl ether group attached to a cetyl (C16H33) chain. The vinyl component provides a reactive site for polymerization and other chemical modifications, while the long cetyl chain imparts hydrophobic properties to the molecule. This structural arrangement results in a compound that exhibits characteristics of both alkenes and ethers while possessing the unique properties associated with long-chain hydrocarbons.

Physical Properties

Cetyl vinyl ether exhibits several notable physical properties that influence its behavior and applications:

PropertyCharacteristic
State at Room TemperatureSolid/Semi-solid
AppearanceWhite to yellowish
HydrophobicityHigh (due to long alkyl chain)
SolubilitySoluble in organic solvents
CompatibilityHigh with hydrocarbon-based materials

The physical state and appearance of cetyl vinyl ether can vary somewhat depending on the specific preparation method and purity. Its high hydrophobicity is a direct result of the long cetyl chain, which consists of 16 carbon atoms in a linear arrangement. This feature contributes to its compatibility with other hydrocarbon-based materials and its potential applications in formulations requiring specific rheological characteristics.

Chemical Properties

The chemical properties of cetyl vinyl ether are primarily dictated by the vinyl ether functional group, which serves as a reactive site for various chemical transformations:

  • Reactivity toward electrophiles: The vinyl ether group is electron-rich, making it susceptible to attack by electrophiles.

  • Polymerization capacity: The vinyl group allows for participation in polymerization reactions, particularly cationic polymerization.

  • Hydrolysis susceptibility: Like other vinyl ethers, it can undergo hydrolysis under acidic conditions.

  • Oxidation behavior: The compound may be subject to oxidation reactions targeting the double bond.

These chemical properties make cetyl vinyl ether a versatile starting material for synthesis and polymerization reactions, contributing to its value in research and industrial applications.

Synthesis Methods

The synthesis of cetyl vinyl ether typically involves the reaction of cetyl alcohol with acetylene in the presence of an appropriate catalyst. This approach follows the general method for producing vinyl ethers, where an alcohol reacts with acetylene to form the corresponding vinyl ether product.

The reaction can be represented as:

C₁₆H₃₃OH + HC≡CH → C₁₆H₃₃OCH=CH₂ + H₂

Several catalytic systems can be employed for this transformation, including:

  • Alkali metal hydroxides (such as KOH or NaOH)

  • Transition metal catalysts

  • Basic catalysts supported on various substrates

The synthesis conditions, including temperature, pressure, and catalyst selection, can significantly influence the yield and purity of the cetyl vinyl ether product. Optimization of these parameters is often necessary to achieve efficient production at laboratory or industrial scales.

Reactivity and Mechanisms

Cationic Polymerization

The most significant reaction pathway for cetyl vinyl ether is cationic polymerization. The mechanism of this process typically involves the following steps:

  • Initiation: An electrophile (often a Lewis acid) interacts with the vinyl ether, generating a carbocation.

  • Propagation: The carbocation reacts with another vinyl ether molecule, extending the polymer chain and generating a new carbocation at the chain end.

  • Termination: The polymerization is terminated through various processes such as chain transfer or the addition of a nucleophile.

This mechanism allows for the tailoring of polymer properties based on reaction conditions such as temperature and catalyst choice. The cationic polymerization of cetyl vinyl ether results in the formation of poly(cetyl vinyl ether), a polymer with distinct physical characteristics that depend on the polymerization conditions.

Other Chemical Reactions

Beyond polymerization, cetyl vinyl ether can participate in various other chemical reactions, including:

  • Addition reactions across the double bond

  • Hydrolysis under acidic conditions

  • Transvinylation reactions

  • Cycloaddition reactions

These reaction pathways provide additional versatility for the compound in synthetic applications and contribute to its utility in research contexts.

Polymerization Studies

Polymerization Methods

Research has documented several approaches to the polymerization of cetyl vinyl ether. Studies indicate that the compound can be polymerized without solvent at elevated temperatures (around 100°C) using appropriate catalysts. The polymerization process typically results in the formation of poly(cetyl vinyl ether), which may exhibit varying physical characteristics depending on the specific reaction conditions .

In one reported preparation, excess catalyst was used as the reaction progressed slowly, resulting in a semi-solid product that was largely soluble in methyl ethyl ketone (MEK) but exhibited low inherent viscosity (0.02), indicating low molecular weight. In a subsequent preparation using freshly prepared catalyst, the reaction yielded a yellow wax with a significantly higher inherent viscosity of 0.79. This polymer was notably insoluble in MEK, suggesting different physical properties compared to the low viscosity preparation .

Properties of Poly(cetyl vinyl ether)

The properties of poly(cetyl vinyl ether) have been characterized through various analytical techniques, with X-ray diffraction analysis providing particularly valuable insights. Studies have revealed that poly(cetyl vinyl ether) samples can vary in their crystallinity, with some preparations exhibiting crystalline characteristics while others demonstrate ordered but non-crystalline structures .

X-ray diffraction analysis data for poly(cetyl vinyl ether) samples is presented in the following table:

Sampled Spacings Halos (Å)d Spacings Peaks (Å)% Crystallinity
Cetyl (BJB-2157-32)4.5340.2, 14.7, 4.119.5
Cetyl (other sample)-8.85, 4.14, 2.26<1

These diffraction patterns provide evidence of the microstructural organization in poly(cetyl vinyl ether) samples. The presence of crystalline regions in some samples indicates that under certain preparation conditions, the polymer chains can organize into ordered structures that exhibit crystallinity .

Structural Analysis

X-ray diffraction analysis has been employed to characterize the structural organization of poly(cetyl vinyl ether). The diffractogram patterns typically observed for polyvinyl ethers, including poly(cetyl vinyl ether), reveal the presence of ordered regions within the polymer matrix. For most poly(cetyl vinyl ether) samples, the degree of crystallinity is relatively low (<1%), but at least one sample has demonstrated higher crystallinity (9.5%) .

This variability in crystallinity suggests that the polymerization conditions, including catalyst type, concentration, and reaction temperature, significantly influence the structural organization of the resulting polymer. The capacity for crystallinity in poly(cetyl vinyl ether) may be attributed to the regular arrangement possible with the long cetyl side chains, which can organize into ordered domains under appropriate conditions .

Applications

The unique properties of cetyl vinyl ether and its polymers contribute to their utility across several application domains:

Polymer Science Applications

Cetyl vinyl ether serves as a valuable monomer in polymer science, particularly for the preparation of homopolymers and copolymers with specific properties. The long alkyl chain imparts hydrophobicity and influences the physical characteristics of the resulting polymers, including their mechanical properties, thermal behavior, and solubility profiles.

The polymerization of cetyl vinyl ether has been extensively studied, with research demonstrating various approaches to synthesizing poly(cetyl vinyl ether) with controlled properties. These polymers may find applications in specialized coating formulations, adhesives, and other materials where hydrophobicity and specific rheological characteristics are desirable .

Industrial Applications

In industrial contexts, cetyl vinyl ether and its polymers may be utilized in:

  • Specialty coatings and surface treatments

  • Adhesive formulations

  • Rheology modifiers for complex formulations

  • Hydrophobic additives for various product formulations

The compound's hydrophobic properties, combined with the reactivity of the vinyl group, make it potentially valuable for applications requiring both water resistance and the capacity for further chemical modification or cross-linking.

Research Applications

In research settings, cetyl vinyl ether serves as a model compound for studying vinyl ether polymerization mechanisms and for developing novel polymer materials with tailored properties. The compound's well-defined structure and reactivity make it useful for fundamental studies in polymer chemistry and materials science .

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